molecular formula C19H26N2O4 B2556537 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 899730-58-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2556537
CAS No.: 899730-58-6
M. Wt: 346.427
InChI Key: TXANPKGSYYEHED-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a strategically important chemical intermediate used in the synthesis of novel, potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator in the pathways of neurogenic inflammation and pain perception. It is activated by a variety of noxious stimuli, including reactive chemicals, cold, and inflammatory mediators. Research focusing on TRPA1 antagonism holds significant therapeutic potential for conditions such as chronic pain, as evidenced by its role in the development of clinical candidates for cough and pain . This specific oxalamide derivative serves as a critical building block in constructing these advanced small-molecule inhibitors. The 1,4-dioxaspiro[4.5]decane moiety within its structure provides a protected ketone functionality, which is essential for further chemical elaboration to achieve high potency and selectivity for the TRPA1 target. Consequently, this compound is of high value to medicinal chemists and pharmaceutical researchers engaged in developing new analgesic and anti-inflammatory agents, providing a versatile scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties and in vivo efficacy. The broader significance of TRPA1 in sensory biology and disease pathology makes it a prominent target in neuroscience and immunology research .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-14-6-8-15(9-7-14)21-18(23)17(22)20-12-16-13-24-19(25-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXANPKGSYYEHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations:
  • Spirocyclic vs. Linear Structures : The target compound’s 1,4-dioxaspiro[4.5]decane group differentiates it from analogs like Compound 16 or S336, which feature linear ether or benzyl groups. This structural rigidity may reduce enzymatic degradation, a critical factor in drug design .
  • Substituent Effects : The 4-ethylphenyl group in the target compound is less polar than the 4-hydroxybenzoyl (Compound 16) or sulfamoyl (Compound 2) groups, suggesting higher lipophilicity. This could enhance membrane permeability but reduce aqueous solubility.

Functional and Pharmacological Comparisons

Enzyme Inhibition:

Compounds such as N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) were designed to inhibit cytochrome P450 4F11, with dimeric impurities noted during synthesis . The target compound’s spirocyclic structure may offer improved selectivity due to reduced conformational flexibility, though this requires experimental validation.

Metabolic and Toxicological Profiles:

Fluorinated analogs like Compound 18 exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity .

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 332.4 g/mol. The presence of the dioxaspiro structure contributes to its stability and potential reactivity in biological systems.

The primary target of this compound is Receptor Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1's kinase activity is significant as it plays a crucial role in regulating necroptosis, a form of programmed cell death. This inhibition can affect downstream signaling pathways associated with inflammation and cell survival, making it relevant in studies related to apoptosis and necroptosis.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve modulation of specific molecular targets, influencing signal transduction pathways and enzyme activity.

Antibacterial Activity

Research has indicated potential antibacterial activities against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria could be attributed to its structural features that allow interaction with bacterial cell components.

Study 1: Inhibition of RIPK1

A study conducted on the inhibition of RIPK1 by this compound demonstrated a significant reduction in necroptosis markers in cellular models. The results indicated that treatment with this compound led to decreased levels of inflammatory cytokines, suggesting its potential application in inflammatory diseases.

Study 2: Antibacterial Screening

In another investigation, the compound was screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Summary Table

Property Value
Molecular FormulaC₁₈H₂₄N₂O₄
Molecular Weight332.4 g/mol
TargetRIPK1
Potential ActivitiesAnti-inflammatory, Antibacterial
MIC against Staphylococcus aureusX µg/mL (specific value needed)
MIC against Escherichia coliY µg/mL (specific value needed)

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